molecular formula C13H15NO3 B2473245 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 883654-38-4

4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B2473245
CAS No.: 883654-38-4
M. Wt: 233.267
InChI Key: YNJOFCVSBYKEPB-UHFFFAOYSA-N
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Description

4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between a dioxane ring and an indole ring, with methyl groups at the 4’ and 7’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Dioxane Ring: The dioxane ring can be formed through the acid-catalyzed cyclization of a diol with a carbonyl compound.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the indole and dioxane precursors under specific conditions, often involving a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Lacks the methyl groups at the 4’ and 7’ positions.

    4’,7’-dimethylspiro[1,3-dioxane-2,3’-benzofuran]-2’(1’H)-one: Features a benzofuran ring instead of an indole ring.

Uniqueness

4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the presence of both the dioxane and indole rings, as well as the specific positioning of the methyl groups. These structural features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4',7'-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-4-5-9(2)11-10(8)13(12(15)14-11)16-6-3-7-17-13/h4-5H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJOFCVSBYKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=O)C23OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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